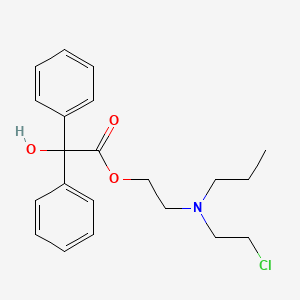

Propylbenzilylcholine mustard

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

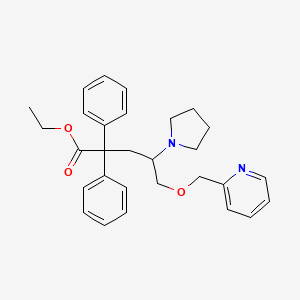

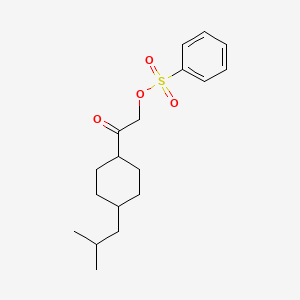

An analog of benzilylcholine mustard. It is an alkylating nitrogen mustard analog that binds specifically and irreversibly to cholinergic muscarinic receptors and is used as an affinity label to isolate and study the receptors.

Applications De Recherche Scientifique

Understanding Pain and Itch Mechanisms

Propylbenzilylcholine mustard, as a chemical agent, has been utilized in experimental settings to understand the mechanisms underlying pain and itch. Studies involving counterstimuli like mustard oil have helped delineate the differential responses of the human body to noxious and innocuous stimuli. For instance, research has shown that noxious stimuli, including chemical stimulation with mustard oil, can significantly inhibit itch, suggesting a distinct pathway from pain perception. These findings contribute to our understanding of sensory processing and have implications for developing treatments for conditions characterized by chronic itch or pain (Ward, Wright, & McMahon, 1996).

Protective Effects Against Chemical Agents

The protective effects of certain compounds against skin lesions induced by mustard agents have been demonstrated in studies, highlighting potential therapeutic applications. For example, research has shown that povidone-iodine ointment can markedly protect the skin from toxicity caused by sulfur mustard and other vesicants. This protective property is significant for medical countermeasures against chemical warfare agents and for treating accidental exposures to such compounds (Wormser et al., 1997).

Enhancing Understanding of Neurogenic Inflammation

The application of mustard oil in experimental settings has been pivotal in studying neurogenic inflammation and the body's response to irritants. Investigations into the temporal patterns of oral irritation by mustard oil and its cross-desensitization effects with other compounds, like capsaicin, have provided insights into the complex interplay between different sensory modalities. These studies contribute to a broader understanding of sensory nerve function and the potential for developing novel treatments for pain and inflammation (Simons, Carstens, & Carstens, 2003).

Investigating Dietary Influences on Health

Research utilizing mustard oil has also extended into dietary studies, examining the effects of certain food components on health outcomes. For example, a randomized trial investigating the effects of fish oil and mustard oil on patients with suspected acute myocardial infarction found that these oils could significantly reduce cardiac events, suggesting a protective role in heart health. Such studies underscore the importance of dietary components in managing and preventing cardiovascular diseases (Singh et al., 1997).

Exploring Treatment for Post-Injury Pain Hypersensitivity

Investigations into the mechanisms of pain hypersensitivity following injury have benefited from the use of chemical agents like mustard oil. Studies have shown that the induction and maintenance of central sensitization, a key factor in post-injury pain hypersensitivity, depend on the activation of NMDA receptors. Understanding these mechanisms is crucial for developing effective pain management strategies, particularly for conditions involving heightened pain sensitivity (Woolf & Thompson, 1991).

Propriétés

Numéro CAS |

36167-80-3 |

|---|---|

Nom du produit |

Propylbenzilylcholine mustard |

Formule moléculaire |

C21H26ClNO3 |

Poids moléculaire |

375.9 g/mol |

Nom IUPAC |

2-[2-chloroethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H26ClNO3/c1-2-14-23(15-13-22)16-17-26-20(24)21(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,25H,2,13-17H2,1H3 |

Clé InChI |

ADUIJCCNUGTGDH-UHFFFAOYSA-N |

SMILES |

CCCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |

SMILES canonique |

CCCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |

Autres numéros CAS |

36167-80-3 |

Synonymes |

Mustard, Propylbenzilylcholine PRBCM Propylbenzilylcholine Mustard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

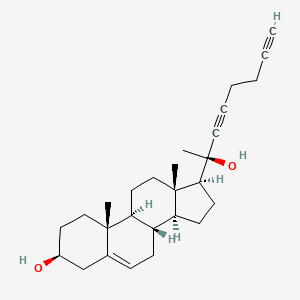

![4-[1-[(10R,13S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B1201323.png)